molecular formula C14H23ClN2O B4560196 1-[3-(3-Methylphenoxy)propyl]piperazine;hydrochloride CAS No. 1049744-25-3

1-[3-(3-Methylphenoxy)propyl]piperazine;hydrochloride

Cat. No.: B4560196
CAS No.: 1049744-25-3
M. Wt: 270.80 g/mol
InChI Key: WHUQJZQQWVKIOW-UHFFFAOYSA-N
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Description

1-[3-(3-Methylphenoxy)propyl]piperazine;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 3-(3-methylphenoxy)propyl group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Methylphenoxy)propyl]piperazine;hydrochloride typically involves the reaction of 3-(3-methylphenoxy)propylamine with piperazine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of microwave-assisted synthesis has also been reported to enhance the efficiency of the reaction by reducing the reaction time and increasing the yield .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Methylphenoxy)propyl]piperazine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[3-(3-Methylphenoxy)propyl]piperazine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(3-Methylphenoxy)propyl]piperazine;hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which play a crucial role in regulating mood and behavior. The binding of the compound to these receptors can modulate their activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Known for its psychoactive properties.

    1-Benzyl-4-hydroxypiperidine: Used in the synthesis of various pharmaceuticals.

    1-(3-Hydroxypropyl)-5-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylpiperazine: Investigated for its potential therapeutic applications.

Uniqueness

1-[3-(3-Methylphenoxy)propyl]piperazine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-(3-methylphenoxy)propyl group enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound for pharmaceutical research.

Properties

IUPAC Name

1-[3-(3-methylphenoxy)propyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-13-4-2-5-14(12-13)17-11-3-8-16-9-6-15-7-10-16;/h2,4-5,12,15H,3,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUQJZQQWVKIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049744-25-3
Record name Piperazine, 1-[3-(3-methylphenoxy)propyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049744-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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